molecular formula C23H28N2O3 B5487671 methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate

methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate

Cat. No.: B5487671
M. Wt: 380.5 g/mol
InChI Key: NULGBNLQBDVFCS-QGZVFWFLSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methyl group, an indene group (a polycyclic hydrocarbon), an amino group, and a carbonyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene group suggests a polycyclic structure, while the amino and carbonyl groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could act as a base or nucleophile, the carbonyl group could be involved in addition or substitution reactions, and the indene group could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the polycyclic structure could contribute to its stability .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

methyl (2R)-2-[[2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-17(21(26)28-3)24-22(27)23(15-19-11-7-8-12-20(19)16-23)25(2)14-13-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3,(H,24,27)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULGBNLQBDVFCS-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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